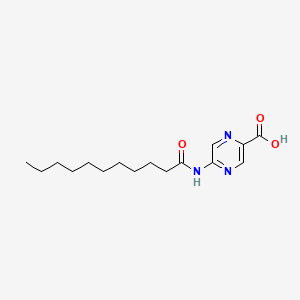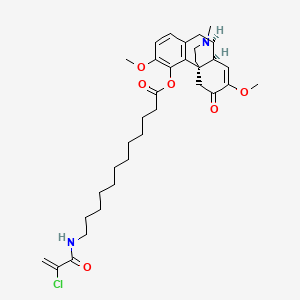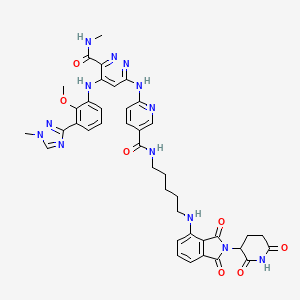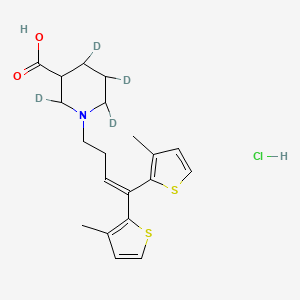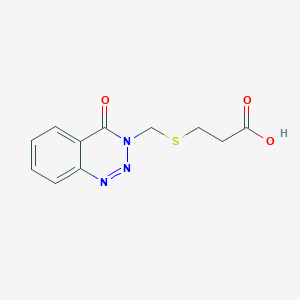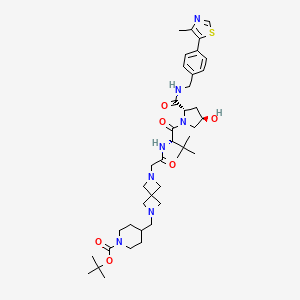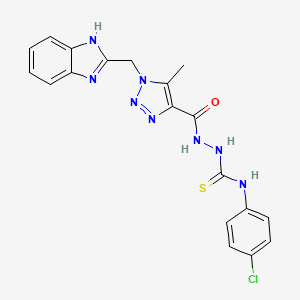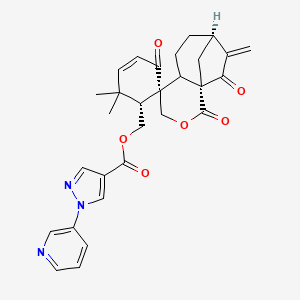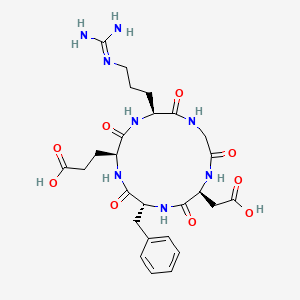
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and glutamic acid. This compound is part of the RGD peptide family, which is known for its ability to bind to integrins, a type of cell surface receptor. Integrins play a crucial role in cell adhesion, signaling, and migration, making RGD peptides valuable in various biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Cyclization: After the linear peptide is synthesized, it is cyclized to form the cyclic structure.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling through integrin binding.
Medicine: Explored for its potential in drug delivery systems, cancer therapy, and tissue engineering. It can target integrins on tumor cells, inhibiting their growth and metastasis.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and growth.
Mechanism of Action
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) exerts its effects primarily through binding to integrins, particularly the αvβ3 and αvβ5 integrins. This binding disrupts cell-matrix interactions, leading to changes in cell adhesion, migration, and signaling pathways. The peptide can inhibit angiogenesis (formation of new blood vessels) and induce apoptosis (programmed cell death) in certain cell types, making it a valuable tool in cancer research.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic RGD peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Phe-Cys): Known for its high affinity to αvβ3 integrin and used in tumor research.
Cyclo(Arg-Gly-Asp-D-Phe-Lys): Utilized in studies involving cell adhesion and migration.
Uniqueness
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is unique due to its specific amino acid sequence, which confers distinct binding affinities and biological activities. Its ability to target integrins with high specificity makes it particularly useful in therapeutic applications, especially in targeting cancer cells and inhibiting angiogenesis.
Properties
Molecular Formula |
C26H36N8O9 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C26H36N8O9/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29)/t15-,16-,17+,18-/m0/s1 |
InChI Key |
LHYAAFPJZDQDLU-FJIDUMEYSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



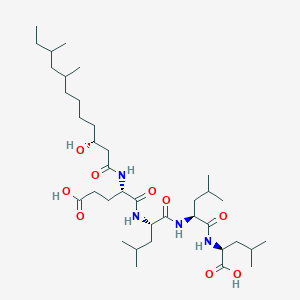
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


